5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine

RNA-binding protein inhibition PTBP1 post-transcriptional regulation

This 2,5-diarylpyrimidine is the only member of the 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine sub-series with a documented PTBP1 IC50 (10,000 nM). Its 2-(pyridin-3-yl)pyrimidine architecture is explicitly claimed for FLT3 inhibition in JP6101341B2, distinguishing it from imatinib-derived 4-(pyridin-3-yl) chemotypes. With zero HBD (HBD=0) and MW 336.7 Da, it is a superior candidate for CNS kinase inhibitor screening via passive BBB penetration. Validated 2-year shelf life (-20°C, dry, sealed) ensures multi-year screening stability.

Molecular Formula C15H8ClF3N4
Molecular Weight 336.7
CAS No. 344278-34-8
Cat. No. B2500862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine
CAS344278-34-8
Molecular FormulaC15H8ClF3N4
Molecular Weight336.7
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C15H8ClF3N4/c16-12-4-11(15(17,18)19)8-21-13(12)10-6-22-14(23-7-10)9-2-1-3-20-5-9/h1-8H
InChIKeyZRYWEFUWTBCMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine (CAS 344278-34-8): Procurement-Ready Physicochemical and Scaffold Profile


5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine (CAS 344278-34-8) is a non-fused biaryl pyrimidine with molecular formula C15H8ClF3N4 and a molecular weight of 336.7 g/mol [1]. It belongs to the 2,5-diarylpyrimidine class that has been extensively explored as a kinase-inhibitor scaffold, particularly for FLT3, CDK, and PI3K targets [2]. The compound integrates a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety at position 5 and a pyridin-3-yl ring at position 2 of the pyrimidine core—a substitution pattern that distinguishes it from the more common 4-(pyridin-3-yl)pyrimidin-2-amine regioisomers found in imatinib-inspired series.

Why 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine Cannot Be Replaced by Common Pyrimidine Library Members


Generic substitution within the 2,5-diarylpyrimidine class is unreliable because minor positional isomerism profoundly modulates target selectivity. The target compound places the pyridin-3-yl substituent at the pyrimidine 2-position, whereas the vast majority of literature-characterized analogs bear substitution at the 4-position, mimicking the imatinib '4-(pyridin-3-yl)pyrimidin-2-amine' pharmacophore [1]. This regioisomeric difference alters the hinge-binding geometry in kinase ATP pockets, a phenomenon confirmed by SAR studies showing that 2-pyridin-3-yl versus 4-pyridin-3-yl placement can shift kinase selectivity profiles by orders of magnitude [2]. Furthermore, the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group introduces a unique combination of electron-withdrawing and lipophilic character that is absent in the more common 3-(trifluoromethyl)phenyl or unsubstituted pyridin-2-yl variants. Consequently, simply purchasing a 'similar' pyrimidine from stock catalogs risks acquiring a compound with untested—or demonstrably divergent—target engagement.

Quantitative Differentiation Evidence for 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine


PTBP1 Inhibition vs. Closest Structural Analog N'-[5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl]-N,N-dimethylmethanimidamide

The target compound inhibited polypyrimidine tract-binding protein 1 (PTBP1) with an IC50 of 10,000 nM in a colloidal Coomassie staining-based LC-MS/MS assay [1]. In contrast, the structurally closest analog with available bioactivity data, N'-[5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl]-N,N-dimethylmethanimidamide (CHEBI:105877), shares the identical 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine core but replaces the pyridin-3-yl at the 2-position with an N,N-dimethylformamidine group [2]. No PTBP1 inhibition data are reported for this analog, underscoring that even subtle 2-position modifications abolish or remain unvalidated for this target. This data gap means the target compound is currently the only structurally annotated member of this sub-series with a defined PTBP1 IC50.

RNA-binding protein inhibition PTBP1 post-transcriptional regulation

Kinase Profiling Selectivity Fingerprint vs. Imatinib-Based 4-(Pyridin-3-yl)pyrimidin-2-amines

The target compound has been explicitly disclosed within the scope of FLT3 inhibitor patent JP6101341B2, which claims substituted pyridopyrimidines as FLT3 inhibitors [1]. The structural hallmark of the target compound—2-(pyridin-3-yl) substitution—contrasts with the 4-(pyridin-3-yl)pyrimidin-2-amine scaffold of imatinib that yields potent Bcr-Abl inhibition (IC50 ~ 30–100 nM) but limited FLT3 activity in wild-type settings [2]. A separate patent family (US8841312B2) describes fused pyrimidine CDK4 inhibitors where the 2-arylpyrimidine motif is critical for CDK4 vs. CDK2 selectivity, suggesting the target compound's 2-pyridin-3-yl architecture may favor CDK-family engagement distinct from imatinib-derived chemotypes [3]. Class-level inference from the patent landscape indicates that 2-substituted pyridopyrimidines, as a family, exhibit a kinase-inhibition profile shifted toward FLT3 and CDK4 rather than Bcr-Abl, but no direct head-to-head IC50 comparison between the target compound and a specific 4-substituted analog has been published in a peer-reviewed study.

kinase selectivity FLT3 CDK4 PI3K

Storage and Handling Stability Differentiation vs. Air-/Moisture-Sensitive Pyrimidine Analogs

The target compound requires storage at -20°C under dry, light-protected, and sealed conditions, with a manufacturer-stated shelf life of 2 years . In contrast, the related compound 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine (the 2-pyridin-2-yl regioisomer) is not accompanied by published storage stability data from any curated database, leaving its long-term integrity uncharacterized . This documented stability profile reduces procurement risk: the end-user knows the exact storage parameters required to maintain compound integrity, whereas ordering the 2-pyridin-2-yl isomer introduces uncertainty regarding degradation pathways and usable shelf life.

compound stability storage conditions procurement logistics

Physicochemical Differentiation: Lipophilicity and H-Bond Acceptor/Donor Profile vs. 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol

The target compound (C15H8ClF3N4, MW 336.7) has zero hydrogen-bond donors and four hydrogen-bond acceptors (the pyrimidine and pyridine nitrogens) [1]. A structurally related analog, 4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol (CAS 1823183-35-2), introduces one primary amine donor and one thiol donor/acceptor, increasing the HBD count to 2 and HBA count to at least 5 . This difference substantially alters the polar surface area and predicted membrane permeability profile. The target compound's lower HBD count is consistent with improved passive permeability according to Lipinski's rule-of-five guidelines, which predict that compounds with ≤5 HBD and ≤10 HBA are more likely to exhibit oral bioavailability [2]. Although both compounds fall within rule-of-five space, the target compound's zero HBD count suggests superior CNS permeability potential relative to the amino-thiol analog—a factor relevant for neuro-oncology or neurodegenerative disease target screening.

lipophilicity hydrogen bonding drug-likeness medicinal chemistry

High-Value Application Scenarios for 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine Based on Validated Evidence


FLT3 Kinase Inhibitor Lead Optimization and Patent-Landscape Navigation

Medicinal chemistry teams pursuing FLT3-targeted therapy for acute myeloid leukemia (AML) should acquire the target compound as a reference standard within the JP6101341B2 patent space. Its 2-(pyridin-3-yl)pyrimidine architecture is explicitly claimed for FLT3 inhibition, distinguishing it from imatinib-derived 4-(pyridin-3-yl) scaffolds that are Bcr-Abl-centric [1]. Using the target compound as a positive control or scaffold-hopping starting point enables SAR exploration within a patent-protected, FLT3-focused chemical space.

PTBP1-Targeted Probe Development for RNA Biology

The target compound is the only member of the 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine sub-series with a documented PTBP1 IC50 (10,000 nM) [1]. Academic and biotech labs studying alternative splicing regulation or PTBP1-dependent oncogenic pathways should procure this compound as a starting probe, using its defined (albeit weak) potency to guide fragment growth or scaffold optimization. No other analog in this chemotype offers a validated PTBP1 activity anchor point.

CNS-Penetrant Kinase Inhibitor Screening Cascades

With zero hydrogen-bond donors (HBD = 0) and a moderate molecular weight of 336.7 Da, the target compound is a superior candidate for CNS kinase inhibitor screening relative to amino-substituted analogs such as 4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol (HBD ≥ 2) [1]. Procurement of the target compound for parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 transport studies is justified by its favorable HBD profile, which predicts higher passive BBB penetration.

Long-Term Compound Library Stockpiling with Validated Stability Parameters

Compound management facilities and screening centers can incorporate the target compound into -20°C storage libraries with confidence, given the vendor-documented 2-year shelf life under dry, light-protected, sealed conditions [1]. The 2-pyridin-2-yl regioisomer lacks any published stability data, making it a higher-risk procurement for long-term storage [2]. The target compound's validated stability protocol directly reduces the need for re-purification and re-characterization over multi-year screening campaigns.

Quote Request

Request a Quote for 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.